molecular formula C9H12N2S B13198497 4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile

4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile

Cat. No.: B13198497
M. Wt: 180.27 g/mol
InChI Key: AACNPAJKIBPEDR-UHFFFAOYSA-N
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Description

4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases .

Comparison with Similar Compounds

4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives.

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4-[(propan-2-ylamino)methyl]thiophene-2-carbonitrile

InChI

InChI=1S/C9H12N2S/c1-7(2)11-5-8-3-9(4-10)12-6-8/h3,6-7,11H,5H2,1-2H3

InChI Key

AACNPAJKIBPEDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CSC(=C1)C#N

Origin of Product

United States

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